![molecular formula C11H13N3O2 B2519840 5-methoxy-1-methyl-1H-indole-2-carbohydrazide CAS No. 200062-20-0](/img/structure/B2519840.png)
5-methoxy-1-methyl-1H-indole-2-carbohydrazide
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Overview
Description
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide (5-MMIC) is an organic compound with a wide range of applications in scientific research. 5-MMIC is a derivative of indole-2-carboxylic acid and is often used as a chemical reagent in laboratory experiments. It is also used as a building block in the synthesis of various compounds and as a precursor for other indole derivatives. 5-MMIC has been investigated for its potential applications in biochemistry, molecular biology, and pharmacology.
Scientific Research Applications
Synthesis of Indolylquinoxalines
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide can be used as a reactant in the preparation of indolylquinoxalines through condensation reactions .
Preparation of Alkylindoles
This compound can also be used in the preparation of alkylindoles via Ir-catalyzed reductive alkylation .
Arylation Reactions
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide can be used as a reactant in arylation reactions using a palladium acetate catalyst .
Enantioselective Friedel-Crafts Alkylation
It can be used as a reactant in enantioselective Friedel-Crafts alkylation .
Stereoselective Synthesis of Cyclopentaindolones
This compound can be used in the stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
Neuroprotective Properties
Studies have shown that hydroxy and methoxy substitution in the arylhydrazone fragment improved the neuroprotective properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Certain indole derivatives have been found to be potent against specific cell lines , suggesting that 5-methoxy-1-methyl-1H-indole-2-carbohydrazide may have similar effects.
properties
IUPAC Name |
5-methoxy-1-methylindole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9-4-3-8(16-2)5-7(9)6-10(14)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIIJINVHFLVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-indole-2-carbohydrazide |
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